molecular formula C19H16N4O B2925639 2-(1H-indol-1-yl)-N-[4-(1H-pyrazol-3-yl)phenyl]acetamide CAS No. 1210810-87-9

2-(1H-indol-1-yl)-N-[4-(1H-pyrazol-3-yl)phenyl]acetamide

Cat. No.: B2925639
CAS No.: 1210810-87-9
M. Wt: 316.364
InChI Key: IPJVCCDDTDJPLT-UHFFFAOYSA-N
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Description

2-(1H-Indol-1-yl)-N-[4-(1H-pyrazol-3-yl)phenyl]acetamide is a synthetic organic compound designed for research applications, featuring a molecular framework that incorporates both an indole and a pyrazole moiety. These heterocyclic structures are prevalent in medicinal chemistry and are known to be associated with a wide spectrum of biological activities. Indole derivatives, for instance, are frequently investigated for their antiviral , anti-inflammatory , and anticancer properties. Similarly, pyrazole-containing compounds are often explored as key scaffolds in drug discovery efforts . The specific molecular architecture of this acetamide derivative makes it a compound of interest for researchers studying enzyme inhibition and receptor-ligand interactions. While this compound is provided for research purposes, its structural analogs have been reported in scientific literature to inhibit tubulin polymerization, a mechanism relevant in anticancer research . Other related compounds have shown potential as inhibitors of viral replication, targeting enzymes like RNA-dependent RNA polymerase (RdRp) in viruses such as SARS-CoV-2 and Respiratory Syncytial Virus (RSV) . This suggests its potential utility in foundational virology and antiviral discovery programs. Researchers may find this chemical valuable as a building block in synthetic chemistry or as a pharmacological tool compound in biochemical assays. It is intended for use in controlled laboratory environments to further investigate its specific properties and mechanisms of action. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

2-indol-1-yl-N-[4-(1H-pyrazol-5-yl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N4O/c24-19(13-23-12-10-15-3-1-2-4-18(15)23)21-16-7-5-14(6-8-16)17-9-11-20-22-17/h1-12H,13H2,(H,20,22)(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPJVCCDDTDJPLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CN2CC(=O)NC3=CC=C(C=C3)C4=CC=NN4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-indol-1-yl)-N-[4-(1H-pyrazol-3-yl)phenyl]acetamide typically involves the following steps:

    Formation of the Indole Moiety: The indole ring can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Formation of the Pyrazole Moiety: The pyrazole ring can be synthesized by the reaction of hydrazine with a 1,3-diketone.

    Coupling Reaction: The indole and pyrazole moieties are then coupled through an acetamide linkage. This can be achieved by reacting the indole derivative with an acyl chloride or anhydride in the presence of a base.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-(1H-indol-1-yl)-N-[4-(1H-pyrazol-3-yl)phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The indole and pyrazole rings can be oxidized under strong oxidative conditions.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Oxidized derivatives of the indole and pyrazole rings.

    Reduction: Reduced derivatives with hydrogenated aromatic rings.

    Substitution: Halogenated derivatives depending on the substituent introduced.

Scientific Research Applications

2-(1H-indol-1-yl)-N-[4-(1H-pyrazol-3-yl)phenyl]acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a pharmaceutical agent due to its unique structural features.

    Industry: Used in the development of new materials and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(1H-indol-1-yl)-N-[4-(1H-pyrazol-3-yl)phenyl]acetamide involves its interaction with specific molecular targets. The indole and pyrazole rings can interact with various enzymes and receptors, modulating their activity. The exact pathways and targets would depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Key Structural Features

Compound Name/ID Core Structure Molecular Formula Molecular Weight Key Substituents/Modifications
Target Compound Indol-1-yl + pyrazol-3-yl-phenyl acetamide C₁₇H₁₄N₄O* ~278.3* Indole (position 1), pyrazole (position 3)
CAS 827318-19-4 Indol-4-yl + pyrazol-3-yl acetamide C₁₃H₁₂N₄O 240.26 Indole (position 4), pyrazole (position 3)
N-(Benzimidazol-2-yl) analogs Benzimidazole + pyrazol-3-yl acetamide C₁₄H₁₂N₆O 288.29 Benzimidazole replaces indole
Antioxidant derivatives Indol-1-yl + hydroxyimino-methyl acetamide C₁₈H₁₆N₄O₂ 326.35 Hydroxyimino-methyl group on indole
Pyridine-methyl analog Indol-1-yl + pyridinylmethyl-pyrazole acetamide C₂₀H₁₈N₆O 374.40 Pyridinylmethyl group on acetamide nitrogen

*Estimated based on structural similarity; explicit data unavailable.

Physicochemical Properties

  • Hydrogen Bonding : Indole and pyrazole groups facilitate hydrogen bonding (), influencing solubility and crystal packing. The target compound may exhibit similar trends .
  • Thermal Stability : Benzimidazole analogs () show melting points >250°C, suggesting high thermal stability; indole derivatives likely follow this trend .

Biological Activity

2-(1H-indol-1-yl)-N-[4-(1H-pyrazol-3-yl)phenyl]acetamide is a compound of interest due to its potential therapeutic applications. This article delves into its biological activity, exploring various studies that highlight its pharmacological properties, mechanisms of action, and potential applications in drug development.

Chemical Structure

The compound can be represented by the following chemical structure:

C17H16N4O\text{C}_{17}\text{H}_{16}\text{N}_{4}\text{O}

Research indicates that compounds similar to this compound exhibit various mechanisms of action, primarily through the inhibition of specific enzymes and pathways associated with disease processes.

Biological Activity Overview

The biological activities of this compound have been evaluated in several studies, focusing on its effects on cancer cell lines, anti-inflammatory properties, and potential antiviral effects.

Antitumor Activity

A study highlighted the synthesis of related pyrazole derivatives that demonstrated significant antitumor activity. For instance, compounds derived from similar frameworks showed IC50 values in the low micromolar range against various cancer cell lines:

CompoundCell LineIC50 (µM)
This compoundA54949.85
3-(4-Chlorophenoxy)-2-hydroxypropyl derivativeNCI-H4600.95

These results suggest that modifications to the indole and pyrazole moieties can enhance antitumor efficacy.

Anti-inflammatory Activity

Another aspect of interest is its potential anti-inflammatory activity. Compounds in this structural class have been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and nitric oxide (NO). A specific derivative demonstrated significant inhibition of LPS-induced production of these markers, indicating a promising avenue for treating inflammatory diseases.

Case Studies

Several case studies have focused on the biological evaluation of this compound and its derivatives:

  • Antiviral Activity : A series of derivatives were tested for their ability to inhibit respiratory syncytial virus (RSV) and influenza virus (IAV). Among them, certain compounds exhibited low micromolar EC values, indicating strong antiviral properties.
  • Enzyme Inhibition : The compound has been evaluated for its ability to inhibit xanthine oxidase (XO), an enzyme involved in uric acid production. Some derivatives showed moderate inhibitory activity, which could be beneficial for conditions like gout.

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